molecular formula C11H13ClFNO B2642253 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide CAS No. 895903-62-5

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B2642253
CAS No.: 895903-62-5
M. Wt: 229.68
InChI Key: AOTOPNVLQHEFCQ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an acetamide group

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with isopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(2-chloro-6-fluorophenyl)-N-methylacetamide: This compound has a methyl group instead of an isopropyl group, which may affect its chemical and biological properties.

    2-(2-chloro-6-fluorophenyl)-N-ethylacetamide:

    2-(2-chloro-6-fluorophenyl)-N-(tert-butyl)acetamide: The tert-butyl group can introduce steric hindrance, affecting the compound’s interactions with molecular targets.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-7(2)14-11(15)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTOPNVLQHEFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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